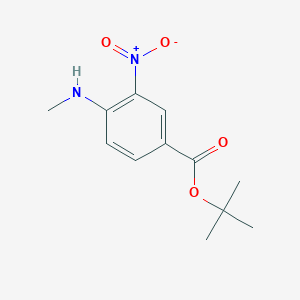

tert-butyl4-(methylamino)-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-butyl4-(methylamino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. It is characterized by the presence of a tert-butyl ester group, a methylamino group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mécanisme D'action

Target of Action

Related compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .

Mode of Action

It’s known that the tert-butyl group can be used as a probe for nmr studies of macromolecular complexes . This suggests that the compound might interact with its targets in a way that affects their structural conformation, thereby altering their function.

Biochemical Pathways

The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations and biosynthetic and biodegradation pathways .

Pharmacokinetics

Related compounds such as tert-butanol have been studied, and information about their absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is available .

Result of Action

Related compounds such as benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) have been shown to significantly inhibit seed germination and induce senescence and necrosis in tobacco leaves .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylamino)-3-nitrobenzoate typically involves the esterification of 4-(methylamino)-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(methylamino)-3-nitrobenzoate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

tert-butyl4-(methylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 4-(Methylamino)-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-(Methylamino)-3-nitrobenzoic acid and tert-butyl alcohol.

Applications De Recherche Scientifique

tert-butyl4-(methylamino)-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and amine transformations.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those that require nitro or amino functionalities.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 4-aminobenzoate: Similar structure but lacks the nitro group.

Methyl 4-(methylamino)-3-nitrobenzoate: Similar structure but has a methyl ester instead of a tert-butyl ester.

Ethyl 4-(methylamino)-3-nitrobenzoate: Similar structure but has an ethyl ester instead of a tert-butyl ester.

Uniqueness

tert-butyl4-(methylamino)-3-nitrobenzoate is unique due to the combination of its functional groups. The presence of both a nitro group and a methylamino group on the benzene ring, along with the bulky tert-butyl ester, imparts distinct reactivity and steric properties that differentiate it from other similar compounds .

Propriétés

IUPAC Name |

tert-butyl 4-(methylamino)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)8-5-6-9(13-4)10(7-8)14(16)17/h5-7,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCKTMRTFPMWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid](/img/structure/B2851161.png)

![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2851169.png)

![1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2851170.png)